(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

Catalog No.
S14661462
CAS No.
M.F
C8H6BrF3MgO
M. Wt
279.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.2...

Product Name

(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

IUPAC Name

magnesium;1-methanidyl-3-(trifluoromethoxy)benzene;bromide

Molecular Formula

C8H6BrF3MgO

Molecular Weight

279.34 g/mol

InChI

InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

PQQMPXIWOYXUCM-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC=C1)OC(F)(F)F.[Mg+2].[Br-]

(3-(Trifluoromethoxy)benzyl)magnesium bromide is an organometallic compound that serves as a Grignard reagent, characterized by its strong magnesium-carbon bond. This compound is typically prepared in a concentration of 0.25 M in 2-methyltetrahydrofuran, a solvent known for its ability to solvate organometallic species effectively. The trifluoromethoxy group attached to the benzyl moiety enhances the compound's reactivity and stability, making it a valuable reagent in synthetic organic chemistry.

, including:

  • Nucleophilic Substitution Reactions: It acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds.
  • Addition Reactions: (3-(Trifluoromethoxy)benzyl)magnesium bromide can add to carbonyl compounds, leading to the formation of alcohols.
  • Coupling Reactions: It is utilized in cross-coupling reactions, facilitating the formation of biaryl compounds through palladium-catalyzed processes.

The presence of the trifluoromethoxy group imparts unique electronic properties that enhance its reactivity compared to other similar Grignard reagents.

While specific biological activities of (3-(trifluoromethoxy)benzyl)magnesium bromide are not extensively documented, organometallic compounds like this one have potential applications in medicinal chemistry. The trifluoromethoxy group can improve the metabolic stability and bioavailability of pharmaceutical candidates. Additionally, derivatives of similar compounds have shown promise in various biological assays, indicating potential therapeutic applications.

The synthesis of (3-(trifluoromethoxy)benzyl)magnesium bromide typically involves the reaction of 3-(trifluoromethoxy)benzyl bromide with magnesium metal in an inert atmosphere, often using 2-methyltetrahydrofuran as a solvent. The general reaction can be represented as follows:

3 trifluoromethoxy benzyl bromide+Mg 3 trifluoromethoxy benzyl magnesium bromide\text{3 trifluoromethoxy benzyl bromide}+\text{Mg}\rightarrow \text{ 3 trifluoromethoxy benzyl magnesium bromide}

In industrial settings, optimized conditions such as continuous flow synthesis may be employed to enhance yield and purity.

(3-(Trifluoromethoxy)benzyl)magnesium bromide finds applications primarily in:

  • Organic Synthesis: It serves as a key reagent for constructing complex organic molecules through carbon-carbon bond formation.
  • Material Science: The compound can be utilized in developing new materials with tailored properties.
  • Medicinal Chemistry: Its derivatives may be explored for developing new pharmaceuticals due to their enhanced biological activity.

Interaction studies involving (3-(trifluoromethoxy)benzyl)magnesium bromide focus on its reactivity with various electrophiles and other reagents. These studies help elucidate the mechanisms by which this compound participates in chemical transformations, providing insights into its potential applications in synthetic pathways.

Several compounds share structural similarities with (3-(trifluoromethoxy)benzyl)magnesium bromide. Key comparisons include:

Compound NameUnique Features
(4-(Trifluoromethoxy)benzyl)magnesium bromideDifferent position of trifluoromethoxy group; may exhibit different reactivity.
(3-Chloro-4-(trifluoromethoxy)benzyl)magnesium bromideChlorine substituent may affect nucleophilicity and electronic properties.
(4-Trifluoromethylphenyl)magnesium bromideTrifluoromethyl group instead of trifluoromethoxy; distinct steric effects.

Uniqueness

The uniqueness of (3-(trifluoromethoxy)benzyl)magnesium bromide lies in the trifluoromethoxy substituent, which enhances its electronic properties and reactivity profile compared to other similar compounds. This makes it particularly useful for reactions requiring high selectivity and efficiency, thus broadening its applicability in synthetic organic chemistry.

Hydrogen Bond Acceptor Count

6

Exact Mass

277.94045 g/mol

Monoisotopic Mass

277.94045 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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